molecular formula C13H13ClN2O2S B13490936 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid

Cat. No.: B13490936
M. Wt: 296.77 g/mol
InChI Key: LJDFDHDKNIFLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group at the 6th position, an isopropyl group at the 2nd position, and a thioacetic acid moiety at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, isopropyl group, and thioacetic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

2-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H13ClN2O2S/c1-7(2)12-15-10-4-3-8(14)5-9(10)13(16-12)19-6-11(17)18/h3-5,7H,6H2,1-2H3,(H,17,18)

InChI Key

LJDFDHDKNIFLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCC(=O)O

Origin of Product

United States

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